3-(Piperidin-4-YL)piperidin-2-one
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Overview
Description
3-(Piperidin-4-YL)piperidin-2-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-YL)piperidin-2-one typically involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The reaction conditions often include mild temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound involve multi-step processes starting from inexpensive raw materials like 4-chloronitrobenzene and piperidine. These processes often include oxidation steps using reagents like sodium chlorite under controlled atmospheres .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-4-YL)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to lactams using oxidizing agents like sodium chlorite.
Reduction: Hydrogenation reactions to form different piperidine derivatives.
Substitution: Reactions involving nucleophilic substitution to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium chlorite for oxidation, hydrogen gas with metal catalysts for reduction, and various nucleophiles for substitution reactions. The conditions are typically mild to moderate temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted piperidines and lactams, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
3-(Piperidin-4-YL)piperidin-2-one has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Incorporated into drug design and development due to its pharmacophoric features.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-YL)piperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Piperidin-4-YL)piperidin-2-one include:
- 1-(4-Fluorobenzyl)piperidin-4-yl methanol
- 3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione
- Spiro[chromane-2,4’-piperidine]-4(3H)-one
Uniqueness
What sets this compound apart is its unique structure that allows for versatile chemical modifications and its significant role in the synthesis of biologically active compounds. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C10H18N2O |
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Molecular Weight |
182.26 g/mol |
IUPAC Name |
3-piperidin-4-ylpiperidin-2-one |
InChI |
InChI=1S/C10H18N2O/c13-10-9(2-1-5-12-10)8-3-6-11-7-4-8/h8-9,11H,1-7H2,(H,12,13) |
InChI Key |
BCJLKAMBRROHTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)NC1)C2CCNCC2 |
Origin of Product |
United States |
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